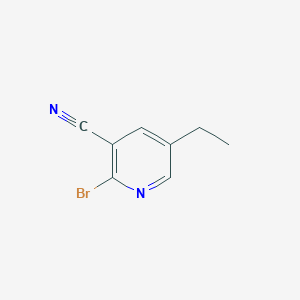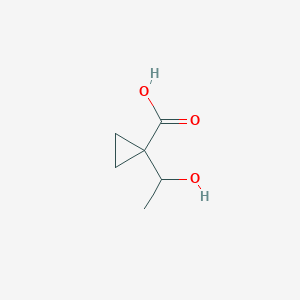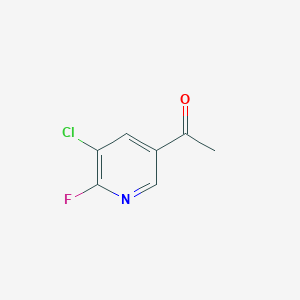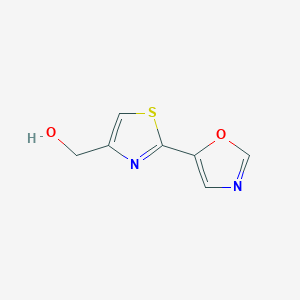![molecular formula C11H13NS B15356306 Benzo[b]thiophene-3-methanamine, N,2-dimethyl-](/img/structure/B15356306.png)
Benzo[b]thiophene-3-methanamine, N,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[b]thiophene-3-methanamine, N,2-dimethyl- is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic aromatic compounds, and this particular derivative features a methanamine group attached to the thiophene ring, with two methyl groups at the nitrogen and the second carbon positions.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzo[b]thiophene as the core structure.
Functionalization: The thiophene ring undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amine.
Methylation: The amine group is then methylated to form N-methylbenzo[b]thiophene-3-amine.
Second Methylation: A second methylation step introduces the second methyl group at the nitrogen atom, resulting in N,2-dimethylbenzo[b]thiophene-3-amine.
Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes using catalysts to improve reaction efficiency, controlling reaction conditions such as temperature and pressure, and employing purification techniques to obtain the final product with high purity.
Types of Reactions:
Oxidation: Benzo[b]thiophene-3-methanamine, N,2-dimethyl- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents onto the thiophene ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Sulfones, sulfoxides, and other oxidized derivatives.
Reduction Products: Reduced amines and other reduced derivatives.
Substitution Products: Substituted thiophenes and amines.
Applications De Recherche Scientifique
Benzo[b]thiophene-3-methanamine, N,2-dimethyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Benzo[b]thiophene-3-methanamine, N,2-dimethyl- exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Benzo[b]thiophene-3-methanamine, N,2-dimethyl- is compared with other similar compounds such as:
Benzo[b]thiophene-3-methanamine, N-methyl-
Benzo[b]thiophene-3-methanamine, N,alpha-dimethyl-
Benzo[b]thiophene-3-carboxylic acid
Uniqueness: The presence of two methyl groups at specific positions on the thiophene ring and the amine group makes this compound unique compared to its analogs. This structural difference can lead to variations in biological activity and chemical reactivity.
Propriétés
Formule moléculaire |
C11H13NS |
|---|---|
Poids moléculaire |
191.29 g/mol |
Nom IUPAC |
N-methyl-1-(2-methyl-1-benzothiophen-3-yl)methanamine |
InChI |
InChI=1S/C11H13NS/c1-8-10(7-12-2)9-5-3-4-6-11(9)13-8/h3-6,12H,7H2,1-2H3 |
Clé InChI |
OJDRHACZDXTMTM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2S1)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


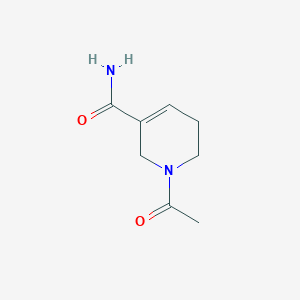
![tert-butyl N-[2-(tert-butylamino)ethyl]carbamate](/img/structure/B15356225.png)
![4-[1-[7-[8-[1-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]ethylidene]-1,6-dihydroxy-3-methyl-7-oxo-5-propan-2-ylnaphthalen-2-yl]-3,8-dihydroxy-6-methyl-2-oxo-4-propan-2-ylnaphthalen-1-ylidene]ethylamino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B15356231.png)

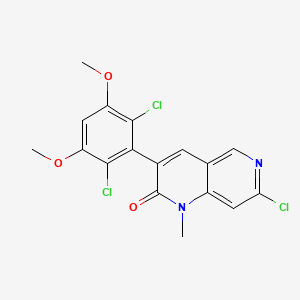
![Tert-butyl 4-hydroxy-4-[(2-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B15356252.png)

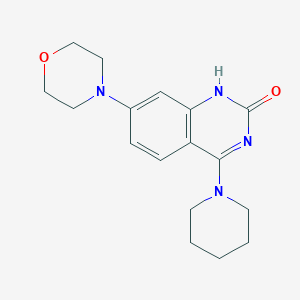
![1-[[1-(4-Nitrophenyl)piperidin-4-yl]amino]propan-2-ol](/img/structure/B15356278.png)
